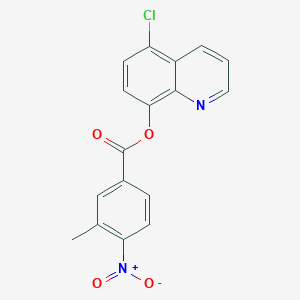

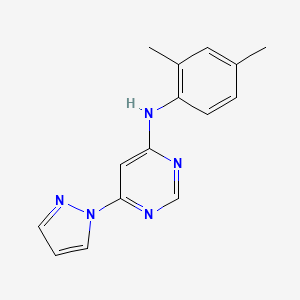

5-chloro-8-quinolinyl 3-methyl-4-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial Activity

5-Chloro-8-quinolinol has demonstrated potent antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and even drug-resistant strains. The compound’s ability to disrupt microbial membranes and inhibit essential enzymes makes it a promising candidate for novel antimicrobial agents .

Anticancer Potential

Studies have explored the anticancer potential of 5-chloro-8-quinolinol. It exhibits cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death). Researchers are investigating its mechanism of action and potential use in combination therapies .

Metal Chelation and Coordination Chemistry

Due to its nitrogen and oxygen atoms, 5-chloro-8-quinolinol acts as a versatile ligand for metal ions. It forms stable complexes with transition metals, which find applications in catalysis, sensors, and materials science. The compound’s chelating ability is particularly valuable in metal extraction and environmental remediation .

Photophysical Properties

Researchers have studied the photophysical behavior of 5-chloro-8-quinolinol. Its fluorescence properties make it useful as a probe in biological imaging and sensing applications. Understanding its excited-state behavior contributes to the development of fluorescent sensors .

Corrosion Inhibition

The compound has been investigated as a corrosion inhibitor for metals (e.g., steel, aluminum) in aggressive environments. Its ability to form protective films on metal surfaces helps prevent corrosion. Researchers explore its application in coatings and corrosion-resistant materials .

Neuroprotective Effects

Emerging evidence suggests that 5-chloro-8-quinolinol may have neuroprotective properties. It modulates neurotransmitter systems and exhibits antioxidant activity. Investigations focus on its potential in treating neurodegenerative diseases .

特性

IUPAC Name |

(5-chloroquinolin-8-yl) 3-methyl-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O4/c1-10-9-11(4-6-14(10)20(22)23)17(21)24-15-7-5-13(18)12-3-2-8-19-16(12)15/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWWUARMAXVJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-8-yl 3-methyl-4-nitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)

![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)

methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)

![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)

![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)

![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)

![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)

![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)